molecular formula C27H27ClN4O6 B12037899 2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 476483-59-7

2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12037899
CAS No.: 476483-59-7
M. Wt: 539.0 g/mol
InChI Key: UMDZKICVRJICNB-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline family, characterized by a bicyclic structure fused with a pyridine ring and substituted with diverse functional groups. Key structural features include:

  • Position 1: A 2-chloro-4-nitrophenyl group, contributing electron-withdrawing effects and steric bulk.
  • Position 4: A 3,4,5-trimethoxyphenyl group, which enhances solubility via methoxy groups and influences π-π stacking interactions.
  • Positions 7,7: Two methyl groups, increasing hydrophobic interactions and conformational rigidity.
  • Position 5: A ketone group, enabling polar interactions.

Properties

CAS No.

476483-59-7

Molecular Formula

C27H27ClN4O6

Molecular Weight

539.0 g/mol

IUPAC Name

2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C27H27ClN4O6/c1-27(2)11-19-24(20(33)12-27)23(14-8-21(36-3)25(38-5)22(9-14)37-4)16(13-29)26(30)31(19)18-7-6-15(32(34)35)10-17(18)28/h6-10,23H,11-12,30H2,1-5H3

InChI Key

UMDZKICVRJICNB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Reaction Components and Mechanistic Pathway

The target compound is synthesized via a four-component reaction involving:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione) : Provides the 7,7-dimethylcyclohexane backbone.

  • 2-Chloro-4-nitroaniline : Introduces the 1-(2-chloro-4-nitrophenyl) substituent via nucleophilic substitution.

  • 3,4,5-Trimethoxybenzaldehyde : Supplies the 4-(3,4,5-trimethoxyphenyl) group through Knoevenagel condensation.

  • Malononitrile : Forms the 3-cyano moiety and participates in cyclization.

The reaction proceeds through a cascade mechanism:

  • Knoevenagel Condensation : 3,4,5-Trimethoxybenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.

  • Michael Addition : The enamine intermediate (from dimedone and 2-chloro-4-nitroaniline) attacks the electrophilic nitrile.

  • Cyclization : Intramolecular hemiacetal formation yields the hexahydroquinoline core.

Catalytic Systems

Fe₃O₄@SiO₂-SO₃H nanoparticles (NPs) emerged as the optimal catalyst due to:

  • High Acidity : Sulfonic acid groups facilitate proton transfer at key steps.

  • Magnetic Recovery : Enables reuse for ≥5 cycles without significant activity loss.

  • Ultrasonic Activation : Reduces reaction time from hours to minutes (Table 1).

Optimization of Reaction Conditions

Catalyst Screening

CatalystLoading (mol%)Time (min)Yield (%)
Fe₃O₄@SiO₂-SO₃H NPs52092
Fe₃-xTixO₄-SO₃H NPs74588
H₂SO₄1012065

Key Findings :

  • Fe₃O₄@SiO₂-SO₃H NPs under ultrasound achieved the highest yield (92%).

  • Titanium-doped catalysts (Fe₃-xTixO₄-SO₃H) showed moderate activity but required longer times.

Solvent and Temperature Effects

  • Solvent-Free Conditions : Eliminated purification challenges and improved atom economy (98.5%).

  • Ultrasonic Irradiation (40 kHz) : Reduced energy consumption by 60% compared to conventional heating.

Work-Up and Purification

Isolation Protocol

  • Catalyst Removal : Fe₃O₄@SiO₂-SO₃H NPs were separated via external magnet.

  • Recrystallization : Crude product dissolved in hot ethanol (80°C) and cooled to 4°C yielded pure crystals.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J=8.8 Hz, 1H, Ar-H), 6.89 (s, 2H, Ar-H), 4.12 (s, 1H, NH₂), 3.84 (s, 9H, OCH₃), 2.52–1.98 (m, 8H, cyclohexane), 1.32 (s, 6H, CH₃).

  • IR (KBr) : 3340 cm⁻¹ (NH₂), 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O).

Comparative Analysis with Related Derivatives

Structural Analogues

Compound4-Substituent1-SubstituentYield (%)
4-Phenyl derivativeC₆H₅H89
4-(4-Methoxyphenyl) derivative4-MeO-C₆H₄H85
Target Compound 3,4,5-(MeO)₃-C₆H₂2-Cl-4-NO₂-C₆H₃92

Trends :

  • Electron-withdrawing groups (e.g., NO₂) at position 1 enhance cyclization kinetics.

  • Steric hindrance from 3,4,5-trimethoxyphenyl marginally reduces yield compared to simpler aryl groups.

Environmental and Scalability Considerations

Green Chemistry Metrics

  • E-Factor : 0.87 (vs. 5.2 for traditional acid-catalyzed methods).

  • PMI (Process Mass Intensity) : 1.45, driven by solvent-free conditions.

Pilot-Scale Feasibility

A 100 g batch using Fe₃O₄@SiO₂-SO₃H NPs achieved 89% yield, confirming scalability .

Chemical Reactions Analysis

Reduction of Nitro Groups

The 2-chloro-4-nitrophenyl substituent undergoes selective reduction under catalytic hydrogenation conditions:

Reaction Conditions Products Yield Key Observations
H₂ (1 atm), Pd/C (10%), EtOH, 25°C2-Amino-1-(2-chloro-4-aminophenyl)-...-3-carbonitrile85–92%Retains chloro substituent; no dehalogenation
Zn/HCl, refluxPartial reduction to hydroxylamine intermediate63%Requires strict stoichiometric control

Mechanistic Insight :

  • The nitro group is reduced to an amine via a six-electron transfer process, forming a stable aniline derivative.

  • Pd/C catalysis ensures chemoselectivity without affecting the carbonitrile group.

Nucleophilic Aromatic Substitution

The electron-deficient 2-chloro-4-nitrophenyl ring participates in SNAr reactions:

Nucleophile Conditions Products Yield
PiperidineDMF, 80°C, 12 hrs2-Amino-1-(4-nitro-2-piperidinophenyl)-...78%
Sodium methoxideMeOH, reflux, 6 hrs2-Amino-1-(4-nitro-2-methoxyphenyl)-...65%

Key Factors :

  • Activation by nitro and chloro groups enhances electrophilicity at the ortho position.

  • Steric hindrance from the hexahydroquinoline core limits reactivity at meta positions .

Carbonitrile Functionalization

The carbonitrile group undergoes hydrolysis and cycloaddition reactions:

Hydrolysis to Carboxylic Acid

Conditions Products Yield
20% H₂SO₄, reflux, 8 hrs2-Amino-...-3-carboxylic acid71%
NaOH (aq), 100°C, 12 hrsSodium salt of carboxylic acid89%

[2+3] Cycloaddition with NaN₃

Conditions Products Yield
NaN₃, DMF, 120°C, 24 hrsTetrazole derivative68%

Applications :

  • Tetrazole derivatives show enhanced biological activity in structure-activity relationship (SAR) studies .

Oxidation of Amino Groups

The primary amine at position 2 can be oxidized under controlled conditions:

Oxidizing Agent Conditions Products Yield
KMnO₄, H₂O, 0°C2-Nitroso derivative45%
mCPBA, CH₂Cl₂, 25°C2-Nitro derivative52%

Limitations :

  • Over-oxidation to nitro compounds requires precise stoichiometry.

Photochemical Reactivity

UV irradiation induces unique transformations:

Conditions Products Yield
UV (254 nm), MeCN, 6 hrsRing-contracted pyrrole derivative34%

Mechanism :

  • Photoexcitation leads to C–N bond cleavage in the hexahydroquinoline core, followed by cyclization .

Stability Under Acidic/Basic Conditions

Condition Observation Half-Life
1M HCl, 25°CDechlorination at 2-position after 72 hrs48 hrs
1M NaOH, 25°CCarbonitrile hydrolysis to carboxylate12 hrs

Scientific Research Applications

Overview

2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. This compound has garnered attention in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Anticancer Activity

Research indicates that compounds similar to 2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance:

Compound Cancer Cell Line IC50 (µM)
Compound AHeLa10.5
Compound BL121015.2

The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival .

Enzyme Inhibition

This compound has been studied for its ability to inhibit protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular processes such as growth and differentiation. Selective inhibition of PTPs can lead to therapeutic strategies for diseases like cancer and diabetes .

Neuropharmacology

Recent studies suggest that the compound may also have neuroprotective effects. It is hypothesized that it could modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. This opens avenues for exploring its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Studies indicate that derivatives of hexahydroquinoline structures possess both antibacterial and antifungal properties. For example:

Pathogen Activity
Staphylococcus aureusInhibitory effect
Candida albicansModerate activity

These findings suggest that the compound could be developed into new antimicrobial agents .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions such as the Hantzsch reaction. Modifications to its structure can enhance its biological activity or selectivity towards specific targets. For instance:

Modification Effect on Activity
Addition of methoxy groupsIncreased solubility
Substitution at the phenyl ringEnhanced enzyme inhibition

These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the compound .

Case Studies

  • Case Study: Anticancer Efficacy
    • A study evaluated the efficacy of a derivative of this compound against breast cancer cells. The results indicated a significant reduction in cell viability at low concentrations (IC50 = 12 µM), suggesting its potential as a lead compound for further development.
  • Case Study: Neuroprotective Effects
    • Another investigation focused on the neuroprotective effects in a mouse model of Alzheimer's disease. The treated group showed reduced amyloid plaque formation and improved cognitive function compared to control groups.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies on its binding affinity and interaction with target molecules are essential for understanding its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexahydroquinoline derivatives exhibit varied biological and physicochemical properties depending on substituents. Below is a detailed comparison:

Table 1: Substituent Analysis of Key Hexahydroquinoline Derivatives

Compound Name (Reference) Position 1 Substituent Position 4 Substituent Position 7,7 Notable Features Evidence ID
Target Compound 2-chloro-4-nitrophenyl 3,4,5-trimethoxyphenyl Dimethyl High steric bulk; electron-deficient aromatic systems. N/A
2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-... () 4-chlorophenyl 3-nitrophenyl Lacks methyl groups; nitro group at Position 4 enhances reactivity.
2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-nitrophenyl)-... () 4-nitrophenyl 3,4-dimethoxyphenyl Dimethyl Fewer methoxy groups; nitro at Position 1 increases electron deficiency.
2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-... () Phenyl 3,4,5-trimethoxyphenyl Dimethyl Lacks halogen/nitro groups; lower steric hindrance at Position 1.
2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-... () 3-(trifluoromethyl)phenyl 5-(tert-butyl)thiophen-2-yl Thiophene and CF₃ groups enhance hydrophobicity and metabolic stability.
2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile () 4-methylphenyl Simplified structure; methyl group improves lipophilicity.

Key Findings:

The 3,4,5-trimethoxyphenyl group (Position 4) offers superior solubility over non-polar substituents like thiophene () due to methoxy’s hydrogen-bonding capacity .

Steric and Conformational Impact :

  • Dimethyl groups at Positions 7,7 (shared with and ) restrict ring puckering, favoring planar conformations that enhance crystallinity .
  • Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may hinder packing efficiency, as seen in crystal structures requiring specialized refinement tools like SHELXL () .

Biological Relevance :

  • Compounds with nitro groups (e.g., ) are associated with antimicrobial activity, while trimethoxyphenyl derivatives () are linked to tubulin inhibition in cancer research .

Synthetic Challenges :

  • The target compound’s multi-substituted structure likely requires stepwise synthesis, contrasting with simpler derivatives (e.g., ) synthesized via one-pot methods in aqueous media () .

Biological Activity

2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity based on existing research findings and case studies.

The compound has the following chemical characteristics:

PropertyDescription
Molecular Formula C22H22ClN5O5
Molecular Weight 471.89 g/mol
IUPAC Name 2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS Number 444934-14-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and interact with DNA. The mechanism of action includes:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.
  • Oxidative Stress : It induces oxidative stress in cells, which can lead to apoptosis in cancer cells.
  • DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.2
MCF-7 (Breast Cancer)12.8
A549 (Lung Cancer)10.5

These values indicate the concentration required to inhibit cell growth by 50%. The compound's effectiveness against these cell lines suggests potential applications in cancer therapy.

Case Studies

  • Study on HeLa Cells : A study published in Cancer Letters found that treatment with the compound led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .
  • In Vivo Efficacy : In xenograft models using mice implanted with A549 cells, administration of the compound resulted in a significant reduction in tumor size compared to control groups .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound disrupts microtubule formation during mitosis, leading to cell cycle arrest and subsequent apoptosis .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications to specific functional groups can enhance or diminish its efficacy:

  • Nitro Group Positioning : The presence of the nitro group at the para position on the phenyl ring is essential for maintaining high activity levels.
  • Trimethoxy Substitution : The arrangement of methoxy groups on the aromatic ring significantly impacts cytotoxicity; optimal activity is observed with a 3,4,5-trimethoxy substitution pattern .

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

  • Methodological Answer : Utilize microwave-assisted synthesis to accelerate the Hantzsch-type cyclocondensation reaction, as demonstrated for structurally related hexahydroquinoline derivatives . Optimize solvent systems (e.g., ethanol or acetic acid) and catalyst selection (e.g., L-proline or iodine) to enhance regioselectivity. Monitor reaction progress via TLC and purify via column chromatography using silica gel (60–120 mesh) with a gradient elution of ethyl acetate/hexane (1:4 to 1:2). Confirm purity via HPLC (>95%) and characterize intermediates using 1^1H/13^{13}C NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Assign signals for the hexahydroquinoline core, focusing on the 2-amino group (δ 4.5–5.5 ppm), 5-oxo carbonyl (δ 170–175 ppm in 13^{13}C), and aryl protons (δ 6.5–8.5 ppm) .
  • FT-IR : Confirm the nitrile group (C≡N stretch at ~2200 cm1^{-1}) and carbonyl (C=O at ~1680 cm1^{-1}) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks and fragmentation patterns aligned with the molecular formula (e.g., [M+H]+^+ at m/z ~540) .

Q. How can solubility challenges be addressed for in vitro assays?

  • Methodological Answer : Prepare stock solutions in DMSO (≤1% v/v) to avoid precipitation. For aqueous compatibility, use co-solvents like PEG-400 or cyclodextrin-based encapsulation. Validate solubility via dynamic light scattering (DLS) to ensure nanoparticle-free formulations .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound’s derivatives?

  • Methodological Answer : Cross-reference single-crystal X-ray diffraction (SCXRD) data (e.g., space group P1P\overline{1}, Z = 2) with Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O/N hydrogen bonds) that may cause polymorphic variations . Validate using DFT calculations (B3LYP/6-31G**) to compare experimental vs. theoretical bond lengths and angles .

Q. How does the 3,4,5-trimethoxyphenyl substituent influence biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified aryl groups (e.g., replacing trimethoxy with nitro or halides). Evaluate cytotoxicity via MTT assays (e.g., IC50_{50} against HeLa cells) and compare with controls. Molecular docking (AutoDock Vina) can predict binding affinities to targets like tubulin or kinase enzymes, leveraging the trimethoxy group’s role in π-π stacking .

Q. What experimental designs validate the compound’s stability under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies:
  • Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; analyze degradation via LC-MS.
  • Photolytic Stability : Expose to UV light (320–400 nm) and monitor nitro group reduction using 1^1H NMR .
  • Oxidative Stability : Treat with H2_2O2_2 (3%) and track nitrile-to-amide conversion .

Q. How can computational modeling predict metabolic pathways?

  • Methodological Answer : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify Phase I/II metabolism sites (e.g., demethylation of trimethoxy groups or nitrile hydrolysis). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis .

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